molecular formula C25H23N3O7 B14536640 1-Ethyl-2,6,7-trimethylphenanthrene;2,4,6-trinitrophenol CAS No. 61983-73-1

1-Ethyl-2,6,7-trimethylphenanthrene;2,4,6-trinitrophenol

Cat. No.: B14536640
CAS No.: 61983-73-1
M. Wt: 477.5 g/mol
InChI Key: REIRXRNYZXPEEL-UHFFFAOYSA-N
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Description

1-Ethyl-2,6,7-trimethylphenanthrene and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 1-Ethyl-2,6,7-trimethylphenanthrene is a polycyclic aromatic hydrocarbon, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific and industrial fields.

Preparation Methods

1-Ethyl-2,6,7-trimethylphenanthrene

The synthesis of 1-Ethyl-2,6,7-trimethylphenanthrene typically involves the alkylation of phenanthrene derivatives. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is synthesized through the nitration of phenol. The process involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition. The nitration occurs in three steps, leading to the formation of 2,4,6-trinitrophenol .

Chemical Reactions Analysis

1-Ethyl-2,6,7-trimethylphenanthrene

1-Ethyl-2,6,7-trimethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the aromatic rings to form saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring positions.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes several reactions, including:

Scientific Research Applications

1-Ethyl-2,6,7-trimethylphenanthrene

1-Ethyl-2,6,7-trimethylphenanthrene is used in:

    Environmental Studies: As a marker for polycyclic aromatic hydrocarbon pollution.

    Material Science: In the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Research: As a model compound for studying the behavior of polycyclic aromatic hydrocarbons.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has applications in:

Mechanism of Action

1-Ethyl-2,6,7-trimethylphenanthrene

The mechanism of action of 1-Ethyl-2,6,7-trimethylphenanthrene involves its interaction with biological membranes and enzymes. Its polycyclic structure allows it to intercalate into DNA, affecting replication and transcription processes.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol exerts its effects through the formation of reactive oxygen species (ROS) upon reduction. These ROS can cause oxidative damage to cellular components, leading to cell death. It also interacts with proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

1-Ethyl-2,6,7-trimethylphenanthrene

Similar compounds include other polycyclic aromatic hydrocarbons like phenanthrene, anthracene, and pyrene. 1-Ethyl-2,6,7-trimethylphenanthrene is unique due to its specific alkylation pattern, which affects its physical and chemical properties.

2,4,6-Trinitrophenol

Similar compounds include other nitroaromatic compounds like trinitrotoluene (TNT) and dinitrophenol. 2,4,6-Trinitrophenol is unique due to its high acidity and ability to form stable metal complexes .

Properties

CAS No.

61983-73-1

Molecular Formula

C25H23N3O7

Molecular Weight

477.5 g/mol

IUPAC Name

1-ethyl-2,6,7-trimethylphenanthrene;2,4,6-trinitrophenol

InChI

InChI=1S/C19H20.C6H3N3O7/c1-5-16-12(2)6-8-18-17(16)9-7-15-10-13(3)14(4)11-19(15)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-11H,5H2,1-4H3;1-2,10H

InChI Key

REIRXRNYZXPEEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C=CC3=C2C=C(C(=C3)C)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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